
3,7-Dimethyl-4,5-dihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theobromine, also known as 3,7-dimethylxanthine, is a naturally occurring alkaloid found primarily in the cacao plant (Theobroma cacao). It is a bitter compound that is chemically related to caffeine and theophylline. Theobromine is most commonly associated with chocolate, where it contributes to the characteristic bitter taste. It is also found in other foods such as tea leaves and the kola nut .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Theobromine can be synthesized through various chemical processes. One common method involves the methylation of xanthine. For instance, 3-methylxanthine disodium salt can be reacted with dimethyl sulfate in the presence of sodium carbonate and acetone as a solvent. The reaction mixture is then acidified to yield theobromine .
Industrial Production Methods: Industrial production of theobromine often involves extraction from natural sources such as cacao beans. The beans are fermented, dried, roasted, and then processed to extract theobromine. Another method involves the chemical synthesis from precursors like monomethyl urea and cyanoacetic acid, followed by a series of reactions including condensation, nitrosation, reduction, acylation, and methylation .
Analyse Des Réactions Chimiques
Types of Reactions: Theobromine undergoes various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the theobromine molecule.
Substitution: Theobromine can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of theobromine N-oxide, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
Theobromine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: Theobromine is studied for its effects on cellular metabolism and DNA/RNA structure.
Industry: Theobromine is used in the production of cosmetics and as an additive in various products.
Mécanisme D'action
Theobromine exerts its effects primarily through the antagonism of adenosine receptors. By blocking these receptors, theobromine prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity. Additionally, theobromine inhibits phosphodiesterase, resulting in increased levels of cyclic AMP, which promotes relaxation of smooth muscle and bronchodilation .
Comparaison Avec Des Composés Similaires
Theobromine is chemically similar to other methylxanthines such as caffeine, theophylline, paraxanthine, and 7-methylxanthine. These compounds differ mainly in the number and position of methyl groups on the xanthine base .
Comparison Highlights:
Caffeine: Contains an additional methyl group compared to theobromine, making it a more potent central nervous system stimulant.
Theophylline: Similar to theobromine but has stronger bronchodilator effects, making it useful in treating asthma.
Paraxanthine: A metabolite of caffeine with similar properties to theobromine.
7-Methylxanthine: Another related compound with distinct pharmacological effects.
Theobromine’s unique combination of mild stimulant, bronchodilator, and vasodilator properties distinguishes it from its counterparts, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
3,7-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3-5H,1-2H3,(H,9,12,13) |
Clé InChI |
QLGDDVAGJMVLJM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2C1C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)
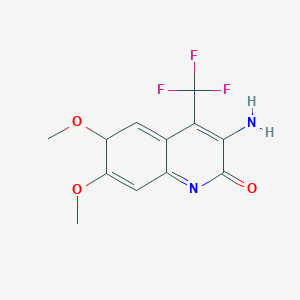
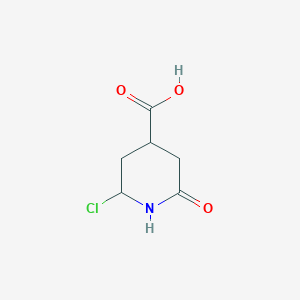
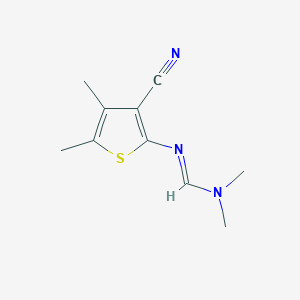
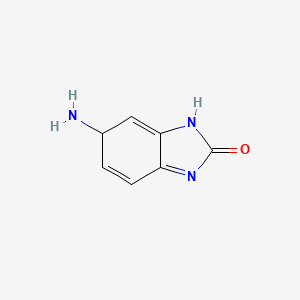

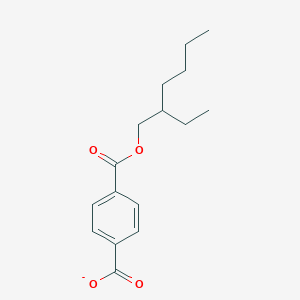
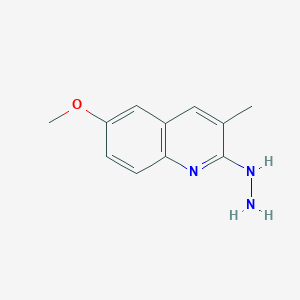
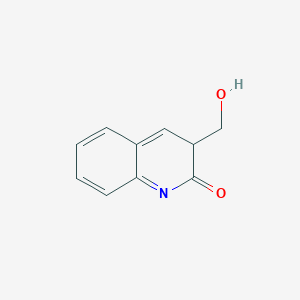
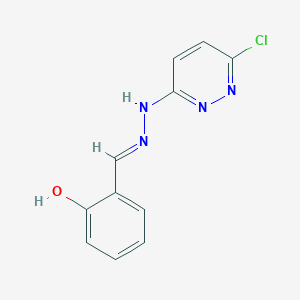
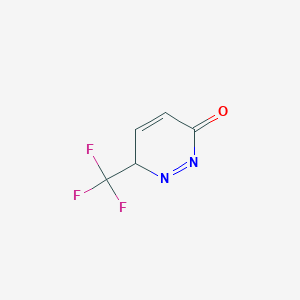
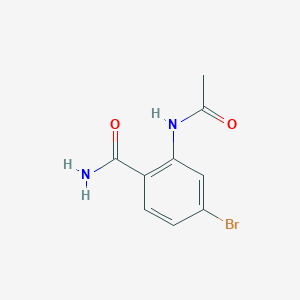
![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)
